

AK-I-190: A Novel Catalytic Inhibitor of Topoisomerase II

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Compound of Interest		
Compound Name:	Anticancer agent 190	
Cat. No.:	B12368922	Get Quote

Discovery and Development Timeline

AK-I-190 was identified as a novel topoisomerase II inhibitor through research focused on developing treatments for castration-resistant prostate cancer (CRPC), a form of prostate cancer that is resistant to androgen deprivation therapy.[1][2] A 2021 study detailed its mechanism of action and preclinical efficacy.[1][2] The development of AK-I-190 stems from the synthesis of a series of halogenated 2,4-diphenyl Indeno[1,2-b]pyridinol derivatives designed as topoisomerase inhibitors.[1] Currently, there is no publicly available information on the clinical trial status of AK-I-190.

Mechanism of Action

AK-I-190 functions as a catalytic inhibitor of topoisomerase II.[1][2] Unlike topoisomerase II poisons (e.g., etoposide) that stabilize the DNA-enzyme cleavage complex and lead to DNA damage, AK-I-190 inhibits the enzyme's activity without this stabilization.[1][2] Its primary mechanism involves intercalation into DNA, which disrupts the normal function of topoisomerase II.[1][2][3] This mode of action results in significantly less DNA toxicity compared to topoisomerase II poisons.[1][2] The inhibition of topoisomerase II by AK-I-190 leads to G1 cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of AK-I-190.



Table 1: DNA Binding and Intercalation Properties of AK-I-190

Parameter	Value	Description
Absorbance Increase (260 nm)	From 0.174 (DNA alone) and 0.075 (AK-I-190 alone) to 0.350 (mixture)	Confirms the binding of AK-I- 190 to calf thymus DNA (ct- DNA) at a concentration of 200 µM for both.[1]
Stern-Volmer Quenching Constant (KSV)	52.99 M-1 (in absence of ct- DNA)	The fluorescence-quenching ability of iodide ion on AK-I-190 (100 µM) was completely diminished by the addition of ct-DNA, indicating intercalation.[1]

Table 2: In Vitro Efficacy of AK-I-190 in DU145 Prostate Cancer Cells

Experiment	Treatment	Result
Cell Viability Assay	AK-I-190 + Paclitaxel	Significantly decreased cell viability compared to paclitaxel alone.[1]
Cell Cycle Analysis	AK-I-190	Induced G1 arrest in a time- and concentration-dependent manner.[1]
Western Blot Analysis	AK-I-190	Downregulated cyclin D1 and upregulated p27kip1 expression in a time- and concentration-dependent manner.[1]

Experimental Protocols

1. kDNA Decatenation Assay



- Purpose: To assess the inhibitory effect of AK-I-190 on the decatenating activity of topoisomerase II.
- · Methodology:
 - Supercoiled kinetoplast DNA (kDNA) is incubated with human DNA topoisomerase IIα.
 - Varying concentrations of AK-I-190 or a control inhibitor (etoposide) are added to the reaction mixture.
 - The reaction is allowed to proceed, and then stopped.
 - The products are separated by agarose gel electrophoresis.
 - The retention of kDNA in its catenated (linked) form indicates inhibition of topoisomerase
 II.[1][3]
- 2. Cleavage Complex Assay
- Purpose: To determine if AK-I-190 is a topoisomerase II poison by assessing the formation of the DNA-enzyme cleavage complex.
- Methodology:
 - Supercoiled plasmid DNA (pBR322) is pre-incubated with DNA topoisomerase IIα.
 - AK-I-190 or a known poison (etoposide) is added.
 - After incubation, the reaction is analyzed by agarose gel electrophoresis.
 - The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex, a characteristic of topoisomerase II poisons. AK-I-190 did not generate the linear form of DNA.[1][3]
- 3. Band Depletion Assay
- Purpose: To further confirm that AK-I-190 is a catalytic inhibitor by measuring the amount of DNA-unbound topoisomerase IIα.



· Methodology:

- Cells are treated with a vehicle, etoposide, or AK-I-190.
- The cells are lysed with a denaturing buffer and centrifuged.
- The supernatant, containing DNA-unbound topoisomerase IIα, is collected.
- The amount of topoisomerase IIα in the supernatant is evaluated by Western blotting. A
 decrease in free topoisomerase IIα indicates its covalent binding to DNA.[1][3]
- 4. Cell Viability Assay (WST assay)
- Purpose: To measure the effect of AK-I-190 on the proliferation of cancer cells.
- Methodology:
 - DU145 cells are seeded in 96-well plates.
 - After 24 hours, the cells are treated with AK-I-190 alone or in combination with paclitaxel for 72 hours.
 - A water-soluble tetrazolium salt (WST) reagent (Ez-cytoX) is added to each well.
 - The absorbance is measured using a microplate reader to determine the number of viable cells.[1]
- 5. Cell Cycle Analysis
- Purpose: To determine the effect of AK-I-190 on the cell cycle progression of cancer cells.
- Methodology:
 - DU145 cells are treated with varying concentrations of AK-I-190 for different time points.
 - The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).



 The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

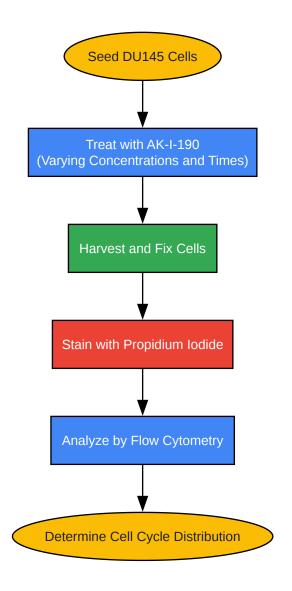
Visualizations



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Caption: Mechanism of action for AK-I-190.





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Caption: Workflow for cell cycle analysis.

Other "Anticancer agent 190" Compounds

Anticancer agent 190 (compound 3e)

This compound is described as an inhibitor of both Kinesin Spindle Protein (KSP) and PI3K δ , with activity against breast cancer. Limited information is available regarding its detailed discovery and development timeline.

NC-190



NC-190 is a benzo[a]phenazine derivative that has been evaluated for its in vitro antitumor activity. It has shown strong growth inhibition against various murine and human tumor cell lines. Studies have indicated that NC-190 interacts with DNA, although weakly compared to classical intercalating drugs, and causes a reduction in DNA synthesis. Some benzophenazine derivatives, including NC-190, have entered clinical studies due to their broad antitumor activity.[4]

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References

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